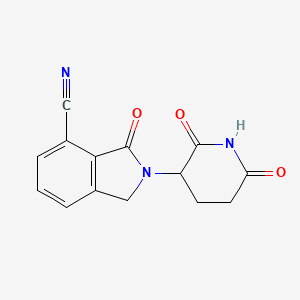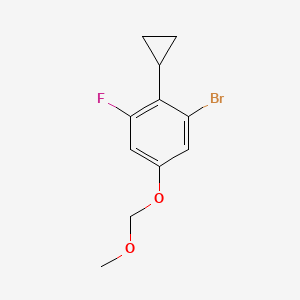
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropyl group, a fluorine atom, and a methoxymethoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Cyclopropylation: Addition of a cyclopropyl group.
Fluorination: Introduction of a fluorine atom.
Methoxymethoxylation: Addition of a methoxymethoxy group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe). Cyclopropylation might involve the use of cyclopropyl halides and a strong base. Fluorination can be done using fluorinating agents such as Selectfluor. Methoxymethoxylation typically involves the use of methoxymethyl chloride (MOM-Cl) and a base like triethylamine.
Industrial production methods would scale up these reactions, ensuring optimal yields and purity through controlled reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms (bromine and fluorine) can enhance its binding affinity to certain targets, while the cyclopropyl group can influence its overall reactivity and stability.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene include:
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Lacks the cyclopropyl group, which may affect its reactivity and applications.
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene: Similar structure but without the cyclopropyl group, leading to different chemical properties.
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a cyclopropyl group, which can significantly alter its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H12BrFO2 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
1-bromo-2-cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12BrFO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
DLTRUVNMQZTAOK-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C(C(=C1)Br)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



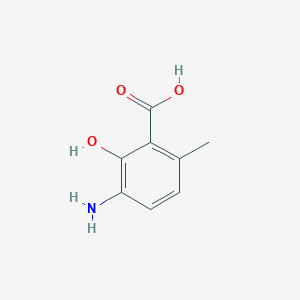
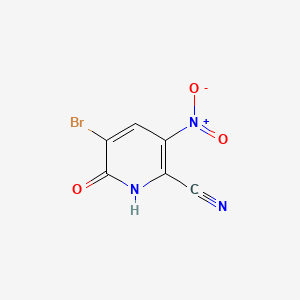
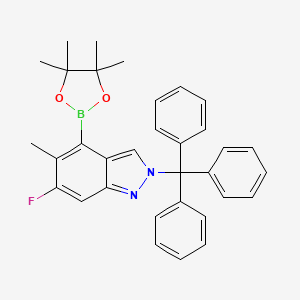
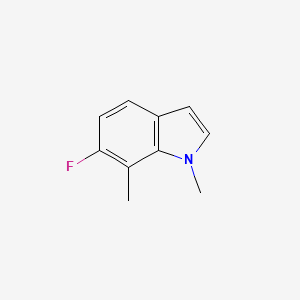
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
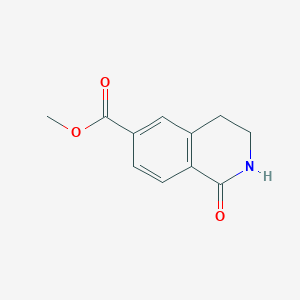
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
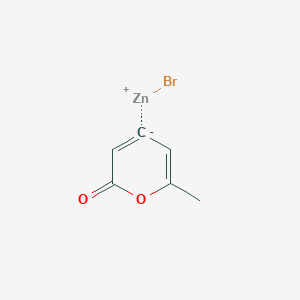
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)
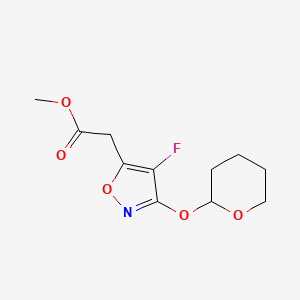
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)

